1-(5-Methyl-2-pyridinyl)piperazine
Overview
Description
1-(5-Methyl-2-pyridinyl)piperazine is a chemical compound with the CAS Number 104395-86-0 and a linear formula of C10H15N3 . It has a molecular weight of 177.25 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, piperazine derivatives in general have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.25 .Scientific Research Applications
Therapeutic Use and Medicinal Potential
Piperazine derivatives, including 1-(5-Methyl-2-pyridinyl)piperazine, have been extensively studied for their therapeutic uses across a wide range of medical applications. These compounds exhibit a broad spectrum of pharmacological activities, making them significant in the rational design of drugs. The piperazine moiety, a six-membered nitrogen-containing heterocycle, is found in various well-known drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. Research indicates that slight modifications to the substitution pattern on the piperazine nucleus can lead to a noticeable difference in the medicinal potential of the resultant molecules. This flexibility makes piperazine derivatives a valuable building block in drug discovery for various diseases, emphasizing the need for further therapeutic investigations on this pharmacophore (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
The anti-mycobacterial activity of piperazine and its analogues has been a subject of interest, particularly against Mycobacterium tuberculosis (MTB). Several potent molecules containing the piperazine subunit have shown promising results against both drug-sensitive and drug-resistant strains of MTB. This review covers the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, providing valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Antidepressant Applications
The presence of a piperazine substructure is a commonality among many marketed antidepressants. This substructure contributes significantly to the development of novel antidepressants due to its favorable CNS pharmacokinetic profile. Research into piperazine-based therapeutic agents, including those in early or late-phase human testing for depression, is crucial for understanding how piperazine influences the design and development of these compounds. The structure-activity relationships (SARs) of piperazine-based antidepressants provide insights into the structural features required to enhance the efficacy and potency of these medications (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Future Directions
While specific future directions for 1-(5-Methyl-2-pyridinyl)piperazine are not mentioned in the search results, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazines and exploring new synthetic methods.
Mechanism of Action
Target of Action
The primary targets of 1-(5-Methyl-2-pyridinyl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various physiological processes. The H3R is predominantly expressed in the central nervous system and regulates the release of histamine and other neurotransmitters. The σ1R is a chaperone protein that modulates ion channels and receptors, influencing cellular differentiation, survival, and synaptic plasticity .
Mode of Action
This compound interacts with its targets, H3R and σ1R, acting as an antagonist . This means it binds to these receptors and blocks their function. The antagonistic action on H3R inhibits the release of histamine, thereby modulating neurotransmission. On σ1R, it prevents the receptor’s influence on ion channels and other receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving histamine and sigma-1 receptor signaling. By blocking H3R, it disrupts the normal feedback mechanism for histamine release, potentially altering various physiological responses such as sleep-wake cycles, food intake, cognition, and pain perception. Its antagonistic action on σ1R can influence numerous cellular processes, including calcium signaling and cellular differentiation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effects on H3R and σ1R. By blocking these receptors, it can modulate neurotransmission and cellular signaling, potentially influencing a range of physiological processes and behaviors .
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRKPHJFMGUXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467197 | |
Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104395-86-0 | |
Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.